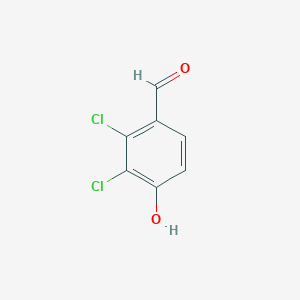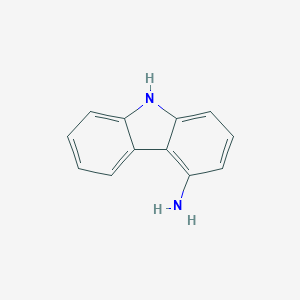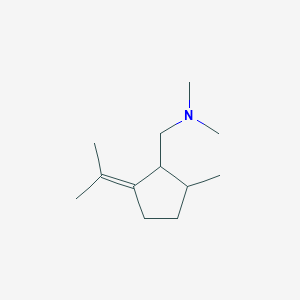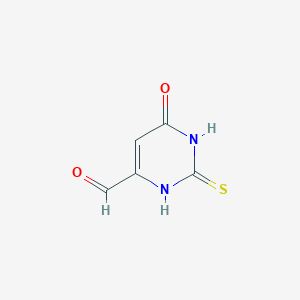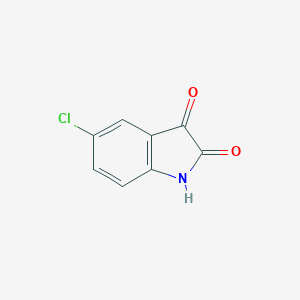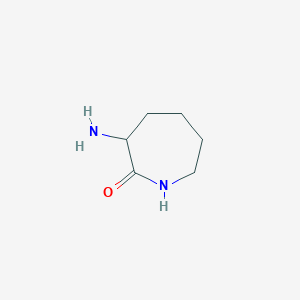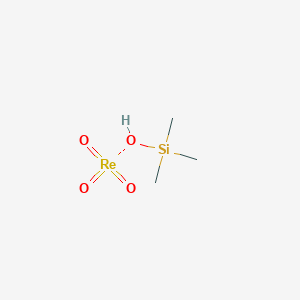![molecular formula C20H26 B099787 1,2,4-Trimethyl-5-[1-(2,4,5-trimethylphenyl)ethyl]benzene CAS No. 17851-25-1](/img/structure/B99787.png)
1,2,4-Trimethyl-5-[1-(2,4,5-trimethylphenyl)ethyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Trimethyl-5-[1-(2,4,5-trimethylphenyl)ethyl]benzene, also known as α-terpinene, is a naturally occurring terpene found in many essential oils, including cumin, coriander, and juniper. It has gained significant attention in scientific research due to its potential therapeutic properties and various applications in different fields.
Wirkmechanismus
The mechanism of action of α-terpinene is not fully understood, but it is believed to involve the inhibition of enzymes involved in the synthesis of bacterial cell walls and the suppression of pro-inflammatory cytokines. Additionally, it has been shown to scavenge free radicals and prevent lipid peroxidation, which may contribute to its antioxidant effects.
Biochemische Und Physiologische Effekte
α-terpinene has been shown to have various biochemical and physiological effects. In vitro and in vivo studies have demonstrated its ability to reduce oxidative stress, inhibit bacterial growth, and reduce inflammation. It has also been found to have hepatoprotective effects, protecting the liver from damage caused by toxins and drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using α-terpinene in lab experiments is its broad spectrum of antimicrobial activity, which makes it a useful tool for studying bacterial and fungal infections. Additionally, its anti-inflammatory and antioxidant properties make it a promising candidate for the development of new drugs for the treatment of various diseases. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on α-terpinene. One potential area of research is the development of new antibiotics based on its antimicrobial properties. Another area of interest is the investigation of its anti-inflammatory and antioxidant effects for the treatment of chronic inflammatory diseases and oxidative stress-related disorders. Additionally, further studies are needed to elucidate its mechanism of action and potential toxicity to ensure its safety for human use.
Synthesemethoden
α-terpinene can be synthesized through different methods, including steam distillation, solvent extraction, and chemical synthesis. The most common method involves the steam distillation of essential oils from plants that contain α-terpinene, followed by purification using column chromatography or fractional distillation.
Wissenschaftliche Forschungsanwendungen
α-terpinene has been extensively studied for its potential therapeutic properties, including its antimicrobial, anti-inflammatory, and antioxidant effects. It has been shown to have a broad spectrum of antimicrobial activity against various bacterial and fungal strains, making it a promising candidate for the development of new antibiotics. Additionally, α-terpinene has been found to have potent anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as arthritis and asthma. Its antioxidant properties make it a potential candidate for the prevention of oxidative stress-related diseases, such as cancer and cardiovascular disease.
Eigenschaften
CAS-Nummer |
17851-25-1 |
|---|---|
Produktname |
1,2,4-Trimethyl-5-[1-(2,4,5-trimethylphenyl)ethyl]benzene |
Molekularformel |
C20H26 |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
1,2,4-trimethyl-5-[1-(2,4,5-trimethylphenyl)ethyl]benzene |
InChI |
InChI=1S/C20H26/c1-12-8-16(5)19(10-14(12)3)18(7)20-11-15(4)13(2)9-17(20)6/h8-11,18H,1-7H3 |
InChI-Schlüssel |
JANOXFVRGYSFMX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)C(C)C2=C(C=C(C(=C2)C)C)C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1C)C(C)C2=C(C=C(C(=C2)C)C)C)C |
Synonyme |
5,5'-Ethylidenebis(1,2,4-trimethylbenzene) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





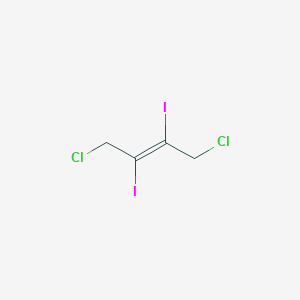

![1,1'-(Tetrahydro-6a-hydroxy-2,3a,5-trimethylfuro[2,3-d]-1,3-dioxole-2,5-diyl)bis-ethanone](/img/structure/B99710.png)
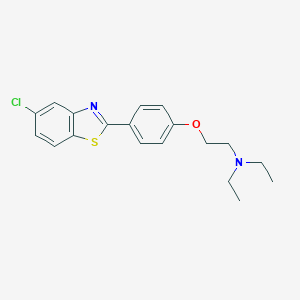
![N,N-Diethylbenzo[c]cinnolin-2-amine](/img/structure/B99712.png)
